molecular formula C12H17BrN2O2S B580982 1-(5-Bromopyridin-3-ylsulfonyl)azocane CAS No. 1304452-30-9

1-(5-Bromopyridin-3-ylsulfonyl)azocane

Cat. No.: B580982
CAS No.: 1304452-30-9
M. Wt: 333.244
InChI Key: PXWHNGJZYKBXBK-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)azocane is a heterocyclic organic compound featuring an azocane (8-membered saturated nitrogen-containing ring) core substituted with a 5-bromo-3-pyridinesulfonyl group. The sulfonyl bridge links the pyridine moiety to the azocane ring, while the bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylazocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-8-12(10-14-9-11)18(16,17)15-6-4-2-1-3-5-7-15/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHNGJZYKBXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azocane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)azocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvents (acetic acid, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)azocane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the sulfonyl group enhances the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Azocane-Containing Derivatives
  • Compound 65 (1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylpurine-2,6-dione): This theobromine-derived compound shares the azocane moiety with the target molecule. It exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.089 μM), surpassing the reference drug galantamine (IC₅₀ = 0.35 μM) . The azocane group enhances binding to AChE’s peripheral anionic site, likely due to its bulk and flexibility.
  • Compound 69 (7-(3-(azocan-1-yl)-but-2-yn-1-yl)theophylline): Another azocane-containing xanthine derivative, this compound demonstrates moderate AChE inhibition (IC₅₀ = 0.12 μM), further supporting the role of azocane in enhancing inhibitory activity .
Sulfonamide-Pyridine Derivatives
  • 5-Bromo-N-(piperidin-1-yl)pyridine-3-sulfonamide: This analog replaces azocane with a smaller piperidine ring.
Key Observations:
  • Azocane’s Role : The 8-membered azocane ring in compounds like 65 and 69 improves AChE inhibition compared to smaller amines (e.g., piperidine), likely due to better van der Waals interactions with hydrophobic enzyme pockets .
  • Sulfonyl Linkage : The sulfonyl group in 1-(5-Bromopyridin-3-ylsulfonyl)azocane may enhance metabolic stability and solubility compared to alkynylmethylamine-linked analogs (e.g., 65).

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